Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate
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Overview
Description
Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for such compounds .
Chemical Reactions Analysis
Types of Reactions
Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules.
Biology: Its rigid spirocyclic framework can be used to study protein-ligand interactions and enzyme inhibition.
Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate is unique due to its specific stereochemistry and functional groups. The (3S,5S) configuration provides a distinct three-dimensional shape, which can result in unique binding interactions and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate |
InChI |
InChI=1S/C14H17NO3/c16-13(17-9-11-4-2-1-3-5-11)15-8-12-6-14(7-12)10-18-14/h1-5,12H,6-10H2,(H,15,16) |
InChI Key |
NZLGCABZTLCNKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CO2)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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